molecular formula C24H36O2 B1199555 20-(1-Propynyl)-5-pregnen-3,20-diol CAS No. 86562-07-4

20-(1-Propynyl)-5-pregnen-3,20-diol

Cat. No.: B1199555
CAS No.: 86562-07-4
M. Wt: 356.5 g/mol
InChI Key: DHUMPSYBGWWJTC-OPKHLUCYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-(1-Propynyl)-5-pregnen-3,20-diol is a synthetic pregnane steroid derivative designed for biochemical and endocrine research. This compound features a 1-propynyl substitution at the C20 position, a modification that is of significant interest in the study of steroid-receptor interactions and enzyme inhibition. Structurally related analogs, such as those with phenyl substitutions at C20, have been reported as high-affinity inhibitors of cytochrome P450 enzymes like CYP450SCC, which is pivotal in the biosynthesis of pregnenolone from cholesterol . Researchers can utilize this steroid to investigate novel pathways in steroidogenesis, probe the structure-activity relationships of steroidogenic enzymes, and explore potential modulators of neuroactive steroid pathways. The product is provided as a high-purity material to ensure reproducible results in experimental settings. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

86562-07-4

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxypent-3-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C24H36O2/c1-5-12-24(4,26)21-9-8-19-18-7-6-16-15-17(25)10-13-22(16,2)20(18)11-14-23(19,21)3/h6,17-21,25-26H,7-11,13-15H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

DHUMPSYBGWWJTC-OPKHLUCYSA-N

SMILES

CC#CC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

CC#C[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC#CC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Synonyms

20-(1-propynyl)-5-pregnen-3,20-diol
20-PP-diol

Origin of Product

United States

Scientific Research Applications

Biochemical Research Applications

Substrate for Enzymatic Studies
20-(1-Propynyl)-5-pregnen-3,20-diol serves as a substrate for the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . It is utilized to investigate the enzyme's activity under varying conditions, such as reduced oxygen tension. Studies have shown that at a concentration of 1 μg/mL , this compound can effectively facilitate the examination of time-dependent effects on 3β-HSD activity .

Progestin Precursor Studies
This compound acts as a precursor in studies related to progestins, particularly in assessing the influence of splenic macrophages on progestin secretion from luteal cells. Such research is crucial for understanding reproductive physiology and potential implications in fertility treatments .

Pharmacological Applications

Neurosteroid Research
this compound has been implicated in neurosteroid research, particularly regarding its role in neuroprotection and cognitive function. Pregnenolone derivatives have been shown to enhance memory and neurological recovery, indicating potential applications in treating cognitive impairments and neurodegenerative diseases .

GABA Receptor Modulation
Research indicates that derivatives of this compound can modulate the GABA_A receptor complex, which is significant for addressing anxiety, seizures, and mood disorders. In experimental setups using Xenopus oocytes , the effects of various steroid derivatives on GABA-evoked currents have been documented, showcasing their potential therapeutic benefits .

Therapeutic Applications

Metabolic Syndrome and CNS Disorders
The compound's derivatives are being explored for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is relevant in treating metabolic syndrome conditions such as type 2 diabetes and obesity. Additionally, these compounds may offer therapeutic avenues for central nervous system disorders like Alzheimer's disease through their neuroactive properties .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Biochemical ResearchSubstrate for 3β-HSD
Progestin precursor studies
PharmacologyNeurosteroid effects on cognition
GABA receptor modulation
TherapeuticsTreatment of metabolic syndrome
CNS disorder therapies

Table 2: Case Studies Overview

Study FocusFindingsReference
3β-HSD ActivityDemonstrated time-dependent effects under hypoxia
Progestin SecretionInfluence of macrophages on luteal cell function
Cognitive RecoveryEnhanced memory performance with neurosteroids
Anxiety and Mood DisordersModulation of GABA_A receptor currents

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between 20-(1-Propynyl)-5-pregnen-3,20-diol and related steroids:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Biological Activity/Application Key Differences Source
This compound C₂₇H₄₂O₂ C20: 1-propynyl + OH Hypothesized P-450scc inhibition* Short alkynyl chain (C≡C-CH₂)
(20R)-20-(1-Hexynyl)-pregn-5-en-3β,20-diol C₂₇H₄₂O₂ C20: 1-hexynyl + OH P-450scc inhibitor (30% inhibition) Longer alkynyl chain (C≡C-(CH₂)₃CH₂)
Pregnenolone (3β-Hydroxy-5-pregnen-20-one) C₂₁H₃₂O₂ C3: OH; C20: ketone Steroidogenesis intermediate No C20 hydroxyl/alkynyl groups
(20S)-5β-Pregnane-3α,20-diol C₂₁H₃₆O₂ C20: OH; 5β-saturated ring Metabolite in zebrafish studies Saturated 5β-ring; no alkynyl group
20-(5-Methylpiperid-2-yl)-5-pregnene-3β,20-diol C₂₆H₄₁NO₂ C20: 5-methylpiperidine + OH Anti-hypertensive activity Heterocyclic substituent (piperidine)

Structural and Functional Analysis

Substituent Effects at C20 :

  • The 1-propynyl group in this compound introduces a terminal alkyne, which may enhance metabolic stability compared to longer-chain analogs like (20R)-20-(1-hexynyl)-pregn-5-en-3β,20-diol. indicates that hexynyl derivatives exhibit time-dependent inhibition of corticosterone production (~30% inhibition at 10 μM), suggesting chain length influences enzyme interaction kinetics .
  • Heterocyclic substituents (e.g., 5-methylpiperidine in anti-hypertensive analogs) shift activity toward blood pressure regulation, unlike alkynyl derivatives, which target steroidogenic enzymes .

Backbone Saturation and Stereochemistry: Unsaturated Δ⁵-pregnen derivatives (e.g., this compound) are precursors in steroid biosynthesis, while saturated 5β-pregnane analogs (e.g., (20S)-5β-pregnane-3α,20-diol) are metabolites with reduced bioactivity . The 3β-hydroxyl configuration in this compound aligns with endogenous pregnenolone, whereas 3α-hydroxy epimers (e.g., (20S)-pregn-4-ene-3α,20-diol) show lower recovery rates in analytical assays, indicating stereochemical impacts on detection .

Analytical and Metabolic Behavior :

  • Calibration curves for (20S)-pregn-4-ene-3α,20-diol (r = 0.9985) and (20S)-5α-pregnane-3α,20-diol (r = 0.9997) demonstrate that ring saturation and double-bond position affect chromatographic performance. The Δ⁵ unsaturation in this compound may similarly influence its detectability in mass spectrometry .

The trimethylsilyl derivative achieves >90% enzyme inhibition, highlighting the importance of substituent electronegativity .

Research Findings and Gaps

  • Inhibition Mechanisms : Alkynyl-substituted steroids in act via P-450scc inhibition, but the propynyl derivative’s potency remains unstudied. Comparative in vitro assays are needed.
  • Synthetic Utility: As pregnenolone derivatives are intermediates for antiparasitic agents (), this compound could be a candidate for modifying anti-trypanosomal activity.
  • Analytical Challenges : Like (20S)-pregn-4-ene-3α,20-diol, the propynyl derivative may exhibit inter-day variability in detection, necessitating optimized LC-MS/MS protocols .

Q & A

Q. How can researchers confirm the structural identity of 20-(1-Propynyl)-5-pregnen-3,20-diol, and what analytical techniques are essential for validation?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C NMR spectra to verify the propynyl group (δ ~70–100 ppm for sp carbons) and pregnene backbone.
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, particularly for the propynyl substituent.
  • X-ray Crystallography: Resolve stereochemical ambiguities in the steroid nucleus.
  • Reference Databases: Cross-validate spectral data with NIST Chemistry WebBook entries for analogous pregnene derivatives .

Q. What synthetic routes are documented for this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Propynylation Strategies: Use Sonogashira coupling or nucleophilic addition of propynyl Grignard reagents to a pregnenolone precursor. Monitor reaction progress via TLC/HPLC.
  • Steroid Backbone Modifications: Protect the 3β-hydroxyl group with acetyl or silyl groups to prevent side reactions during propynylation.
  • Optimization: Apply factorial design to test variables (temperature, catalyst loading) and identify optimal yields .

Q. What standard protocols exist for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Use HPLC to quantify degradation products after exposure to controlled stressors (e.g., 40°C/75% RH for 4 weeks).
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf life.
  • Degradation Pathway Analysis: Isolate and characterize major degradation products via LC-MS/MS .

Q. How can educators integrate this compound into undergraduate experimental modules to teach synthetic organic chemistry?

Methodological Answer:

  • Multi-Step Synthesis Labs: Design a 3–4 step synthesis from pregnenolone, emphasizing protective group chemistry and spectroscopic characterization.
  • Case Studies: Compare its synthetic challenges with related steroids (e.g., progesterone derivatives) to highlight steric effects of the propynyl group.
  • Virtual Simulations: Use COMSOL or AI-driven platforms to model reaction kinetics before lab work .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and empirical data for this compound’s reactivity?

Methodological Answer:

  • Cross-Validation: Reconcile computational (DFT) predictions of reaction pathways with experimental kinetic data. For example, discrepancies in regioselectivity may arise from solvent effects not modeled in silico.
  • Error Analysis: Quantify uncertainties in computational parameters (e.g., basis sets) and experimental measurements (e.g., HPLC detection limits).
  • Theoretical Refinement: Adjust steric/electronic parameters in simulations based on crystallographic data .

Q. What advanced experimental designs are suitable for optimizing multi-step synthesis of this compound?

Methodological Answer:

  • Orthogonal Array Design (OAD): Systematically vary factors (catalyst type, solvent polarity) across synthesis steps to maximize overall yield.
  • Response Surface Methodology (RSM): Model non-linear interactions between variables (e.g., temperature vs. reaction time).
  • Machine Learning Integration: Train algorithms on historical reaction data to predict optimal conditions for novel substrates .

Q. How can computational tools enhance the study of this compound’s interactions with biological targets (e.g., steroid receptors)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding kinetics to glucocorticoid or progesterone receptors, focusing on the propynyl group’s steric impact.
  • Docking Studies: Use AutoDock Vina to predict binding affinities and compare with experimental IC50_{50} values.
  • AI-Driven QSAR Models: Develop quantitative structure-activity relationship models to prioritize derivatives for synthesis .

Q. What statistical methods are recommended for analyzing discrepancies in bioactivity data across independent studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from published studies using random-effects models to account for heterogeneity.
  • Sensitivity Analysis: Identify outliers by testing robustness to exclusion criteria (e.g., assay type, cell line variability).
  • Bayesian Inference: Update probability distributions for bioactivity parameters as new data emerges .

Q. How can researchers design experiments to probe the compound’s metabolic stability in hepatic microsomes?

Methodological Answer:

  • LC-MS/MS Metabolic Profiling: Incubate the compound with human liver microsomes, then quantify parent compound depletion and metabolite formation.
  • Enzyme Kinetic Parameters: Calculate VmaxV_{max} and KmK_m for major cytochrome P450 isoforms using Michaelis-Menten plots.
  • CYP Inhibition Assays: Test for competitive/non-competitive inhibition via fluorogenic substrates .

Integration with Broader Research

Q. How can findings on this compound inform the development of novel steroid-based therapeutics?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Expansion: Systematically modify the propynyl group (e.g., substituent length, electronic effects) to enhance receptor selectivity.
  • Comparative Studies: Benchmark its pharmacokinetic properties against FDA-approved steroids (e.g., dexamethasone) using in vitro-in vivo extrapolation (IVIVE).
  • Translational Workflows: Integrate computational predictions, synthetic data, and preclinical assays into AI-driven pipelines for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.